DAUNORUBICIN HCL - 71214-33-0

DAUNORUBICIN HCL

Catalog Number: EVT-7938901
CAS Number: 71214-33-0
Molecular Formula: C27H29NO10.HCl
C27H30ClNO10
Molecular Weight: 564.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Overview

Daunorubicin hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is primarily used in the treatment of certain types of cancer, including acute myeloid leukemia and acute lymphoblastic leukemia. As a potent chemotherapeutic agent, daunorubicin exerts its effects by intercalating into DNA, inhibiting topoisomerase II, and disrupting RNA and DNA synthesis, leading to cell death.

Source

The compound is produced through fermentation processes involving Streptomyces bifurcus or its mutants, which are capable of synthesizing daunorubicin. The extraction and purification of daunorubicin from fermentation broths typically involve organic solvents and various chromatography techniques to achieve pharmaceutical-grade purity.

Classification

Daunorubicin hydrochloride is classified as an antineoplastic agent and falls under the category of DNA topoisomerase II inhibitors. It is also categorized as an antibiotic due to its microbial origin.

Synthesis Analysis

Methods

The synthesis of daunorubicin hydrochloride involves several key steps:

  1. Fermentation: Cultivating Streptomyces bifurcus in a controlled environment allows for the production of daunorubicin.
  2. Extraction: The fermentation broth is treated with organic solvents such as butanol or chloroform at a pH range of 5.5 to 9 to extract the antibiotic into the organic phase.
  3. Purification: The crude extract undergoes purification via column chromatography using silica gel or other adsorbents. The elution typically involves a mixture of chloroform, methanol, and formic acid .

Technical Details

  • Yield: The extraction process can yield approximately 60-62% of daunorubicin from the fermentation broth.
  • Crystallization: Following extraction, the crude product is crystallized from various solvent mixtures to enhance purity, often resulting in a final product that meets pharmacological standards .
Molecular Structure Analysis

Structure

Daunorubicin hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C27H29NO10HClC_{27}H_{29}NO_{10}\cdot HCl, with a molecular weight of approximately 563.99 g/mol.

Data

  • InChI Key: GUGHGUXZJWAIAS-CFCXLQPVSA-N
  • SMILES Representation: NC1CC(O[C@H]2CC@@(O)CC3=C2C(O)=C5C(C(C4=CC=CC(OC)=C4C5=O)=O)=C3O)OC(C)C1O.Cl .
Chemical Reactions Analysis

Daunorubicin undergoes various chemical reactions that are critical for its activity:

  • Intercalation: Daunorubicin intercalates between base pairs in DNA, which disrupts replication and transcription processes.
  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, preventing the enzyme from re-ligating DNA strands after cleavage, leading to DNA fragmentation.
  • Acid-Base Reactions: Daunorubicin can be converted into its hydrochloride salt through reactions with hydrochloric acid, enhancing its solubility for pharmaceutical applications .
Mechanism of Action

Daunorubicin primarily acts by:

  1. DNA Intercalation: The drug inserts itself between DNA base pairs, causing structural distortions.
  2. Inhibition of Topoisomerase II: By stabilizing the complex formed by this enzyme and DNA, daunorubicin prevents the necessary re-ligation step after DNA cleavage.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to their death.

This mechanism makes daunorubicin effective against rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Daunorubicin hydrochloride typically appears as a red-orange powder.
  • Solubility: It is soluble in water (up to 50 mg/mL) and shows varying solubility in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Daunorubicin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 200°C when properly purified.

Relevant data indicates that proper storage conditions (desiccation at +4°C) are crucial for maintaining its integrity .

Applications

Daunorubicin hydrochloride is widely utilized in clinical settings for:

  • Cancer Treatment: It is primarily employed in chemotherapy regimens for acute leukemias and other malignancies.
  • Research Applications: Beyond its therapeutic uses, daunorubicin serves as a model compound in studies investigating drug delivery systems and resistance mechanisms in cancer cells.
  • Potential Novel Uses: Recent studies have explored its role in targeting viral proteins interacting with SARS-CoV-2, showcasing its versatility beyond traditional cancer therapy .
Mechanistic Pathways of Daunorubicin HCl in Neoplastic Intervention

DNA Intercalation Dynamics and Topoisomerase II Inhibition Mechanisms

Daunorubicin HCl (daunomycin hydrochloride) exerts its primary antineoplastic activity through dual DNA-directed mechanisms. The compound’s planar anthracycline ring system intercalates between DNA base pairs, inducing structural distortions that impede nucleic acid synthesis and processing. Intercalation occurs preferentially at CpG dinucleotide sequences, with binding constants (Ka) ranging from 10⁶ to 10⁷ M-1, significantly stabilizing the DNA double helix and increasing melting temperature (ΔTm = 15–20°C) [1] [6]. This physical obstruction disrupts replication fork progression and RNA polymerase activity, contributing to the termination of nucleic acid synthesis in rapidly dividing cancer cells [6] [9].

The clinically significant mechanism involves potent inhibition of topoisomerase II (TopoII), particularly the α isoform prevalent in proliferating cells. Daunorubicin HCl stabilizes the transient "cleavable complex" formed between TopoII and DNA during the strand-passing reaction, preventing religation of double-stranded breaks. This converts TopoII from an essential DNA repair enzyme into a cytotoxic DNA-damaging agent. In vitro studies demonstrate 50% enzyme inhibition (IC50) at concentrations of 0.15–0.5 μM, with drug-binding affinity enhanced 100-fold when complexed with DNA compared to free enzyme interactions [1] [4] [9]. The resulting DNA fragmentation triggers p53-mediated cell cycle arrest and apoptosis, particularly in leukemia blasts where TopoIIα expression is elevated [2] [6].

Table 1: DNA Binding Parameters of Daunorubicin HCl

Binding ModePreferred SequenceBinding Constant (M-1)Helix Stabilization (ΔTm)
Intercalation5'-GC/CG-3'2.7 × 10⁷+17.5°C
Intercalation5'-AT/TA-3'1.2 × 10⁶+8.3°C
TopoII InhibitionNonspecific10⁵ (enzyme alone)N/A

Reactive Oxygen Species Generation and Oxidative Stress Modulation

Beyond direct DNA interactions, daunorubicin HCl induces tumor cell death through redox cycling that generates cytotoxic reactive oxygen species (ROS). The quinone moiety in its tetracycline ring undergoes enzymatic one-electron reduction by NADPH-cytochrome P450 reductase, forming semiquinone radicals. These unstable intermediates reduce molecular oxygen to superoxide anion (O₂•⁻) while regenerating the parent quinone, establishing a redox cycle that amplifies oxidative output. Mitochondria represent a major site of ROS generation, where daunorubicin accumulates due to its affinity for cardiolipin in the inner mitochondrial membrane. Complex I of the electron transport chain contributes approximately 70% of the superoxide production, with the remainder originating from cytoplasmic oxidoreductases [7] [10].

The ROS cascade (O₂•⁻ → H₂O₂ → •OH via Fenton chemistry) induces lipid peroxidation, protein carbonylation, and oxidative DNA damage. In bone marrow stromal cells, daunorubicin-induced ROS (specifically H₂O₂) reaches concentrations exceeding 200% of baseline, causing DNA damage in cocultured hematopoietic cells through bystander effects [3]. Cancer cells exhibit heightened vulnerability to this oxidative assault due to inherently compromised antioxidant systems. Notably, ROS generation exhibits bimodal effects: at sublethal levels, it activates pro-survival pathways, while surpassing cellular antioxidant capacity (primarily glutathione and superoxide dismutase) induces irreversible damage and cell death [7] [10].

Table 2: ROS-Mediated Cytotoxicity Mechanisms

ROS SpeciesPrimary SourceKey Biomolecular DamageCellular Outcome
Superoxide (O₂•⁻)Mitochondrial Complex IIron-sulfur cluster inactivationElectron transport chain dysfunction
Hydrogen peroxide (H₂O₂)Spontaneous dismutationProtein sulfhydryl oxidationKinase/phosphatase signaling disruption
Hydroxyl radical (•OH)Fenton reaction8-oxo-dG DNA lesions, lipid peroxidationDNA double-strand breaks, membrane integrity loss

Epigenetic Modulation via Histone Eviction and Chromatin Remodeling

Recent studies reveal that anthracyclines, including daunorubicin HCl, directly alter chromatin architecture through histone eviction—a mechanism distinct from classical DNA intercalation. Biophysical analyses demonstrate that daunorubicin’s amino sugar group competes with histone H4 arginine residues for binding sites in the DNA minor groove. This disrupts histone-DNA contacts, leading to nucleosome dissociation in vitro at pharmacologically relevant concentrations (1–5 μM). Permeabilized cell assays confirm histone H2A/H2B eviction within 2 hours of drug exposure, independent of topoisomerase II inhibition or ATP-dependent processes [4].

This histone displacement causes global chromatin decompaction, particularly in transcriptionally active regions enriched in euchromatin. The resulting epigenetic dysregulation alters transcriptome profiles in both tumor cells and cardiomyocytes, explaining tissue-specific effects. In acute myeloid leukemia blasts, histone eviction correlates with downregulation of oncogenic transcription factors (MYC, RUNX1) and upregulation of pro-apoptotic genes (BAX, NOXA). Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates reduced histone H3 occupancy at promoter regions of survival genes, facilitating apoptosis even in topoisomerase-II-negative malignancies [3] [4].

Mitochondrial Dysfunction and Apoptotic Signaling Cascades

Daunorubicin HCl initiates mitochondrial apoptosis through both ROS-dependent and independent pathways. The drug accumulates in mitochondria via voltage-dependent anion channel (VDAC) transport, reaching concentrations 20–50 times higher than cytoplasmic levels. This disrupts electron transport chain (ETC) function, reducing oxidative phosphorylation efficiency by 40–60% and causing ATP depletion. Crucially, daunorubicin activates monoamine oxidases (MAO-A/MAO-B) in the outer mitochondrial membrane, amplifying hydrogen peroxide production. Pharmacological MAO inhibition with pargyline reduces mitochondrial ROS by >80% and prevents cardiotoxicity in vivo, confirming MAOs as key mediators of oxidative injury [7] [10].

Sustained mitochondrial permeability transition pore (mPTP) opening initiates the intrinsic apoptosis pathway. This dissipates the mitochondrial membrane potential (ΔΨm), triggering cytochrome c release and caspase-9 activation. Daunorubicin also modulates Bcl-2 family proteins, upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-xL. In leukemic HL-60 cells, these changes correlate with phosphatidylserine externalization within 4 hours and caspase-3 activation by 12 hours. Mitochondrial fragmentation precedes apoptosis, with Drp1-mediated fission observed within 30 minutes of drug exposure, facilitating the segregation of damaged organelles for autophagic clearance or apoptotic signaling [3] [7] [10].

Table 3: Mitochondrial Parameters in Daunorubicin-Treated Cells

Mitochondrial ParameterChange (%)Time CourseFunctional Consequence
Membrane potential (ΔΨm)–65%1–2 hoursmPTP opening, ATP synthesis impairment
Reactive oxygen species+180–250%2–4 hoursOxidative damage to mtDNA/proteins
Oxygen consumption rate–45%4–8 hoursMetabolic shift to glycolysis
Cytochrome c release>90% cells6–12 hoursCaspase-9/3 activation

Properties

CAS Number

71214-33-0

Product Name

DAUNORUBICIN HCL

IUPAC Name

(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO10.HCl
C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1

InChI Key

GUGHGUXZJWAIAS-CFCXLQPVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

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